3-(6-bromo-1H-indol-1-yl)propan-1-amine
Description
Significance of Indole (B1671886) Derivatives in Contemporary Medicinal Chemistry and Chemical Biology
Indole and its derivatives are a vast and important class of heterocyclic compounds, ubiquitous in nature and synthetic medicine. researchgate.netijpsr.com The indole ring is a fundamental component of the amino acid tryptophan, as well as crucial biomolecules like the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). nih.gov This natural prevalence has inspired medicinal chemists to utilize the indole scaffold as a template for developing new therapeutic agents across a multitude of disease areas. nrfhh.comjetir.org
The versatility of the indole nucleus allows it to engage with biological targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This has led to the development of numerous indole-containing drugs with diverse pharmacological activities, such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects. researchgate.netnih.govresearchgate.net The ability to readily modify the indole ring at multiple positions allows for the fine-tuning of a compound's pharmacological profile. nih.gov
| Drug Name | Indole Core Type | Therapeutic Application |
|---|---|---|
| Indomethacin | Indole-3-acetic acid derivative | Anti-inflammatory (NSAID) jetir.org |
| Vincristine | Bisindole alkaloid | Anticancer nih.gov |
| Reserpine | Indole alkaloid | Antihypertensive, Antipsychotic nih.gov |
| Sumatriptan | Tryptamine (B22526) derivative | Anti-migraine (Serotonin Receptor Agonist) |
| Delavirdine | N1-substituted indole | Antiviral (HIV Reverse Transcriptase Inhibitor) nih.gov |
| Panobinostat | Indole-based hydroxamic acid | Anticancer (Histone Deacetylase Inhibitor) nih.gov |
Contextualizing Brominated Indoles and Propanamine Side Chains in Chemical Space
The specific structure of 3-(6-bromo-1H-indol-1-yl)propan-1-amine incorporates two key functional modifications to the basic indole scaffold: bromination at the C6-position and a propanamine side chain at the N1-position. Each of these features plays a distinct and strategic role in shaping the molecule's potential biological activity.
Marine organisms are a rich source of brominated indole alkaloids with potent biological activities. nih.gov For example, studies on meridianins, marine-derived bromoindoles, have shown that a single bromine substitution at the 5- or 6-position of the indole ring can significantly improve potency in kinase inhibition. nih.gov Furthermore, research on indole-3-carboxaldehydes demonstrated that adding a bromine atom at the 5-, 6-, or 7-position significantly increased their potency as quorum sensing inhibitors. mdpi.com The 6-bromoindole (B116670) scaffold, in particular, is a key component in a class of molecules that inhibit bacterial cystathionine (B15957) γ-lyase, highlighting its utility in developing agents that can overcome antibiotic resistance. nih.govnih.gov
| Compound Class/Example | Position of Bromine | Observed Biological Activity |
|---|---|---|
| Meridianins (e.g., Meridianin B) | C5, C6, or C7 | Cyclin-dependent kinase (CDK) inhibition nih.gov |
| Aplysinopsin derivatives | C6 (and sometimes C5) | Cytotoxicity, Antitumor activity nih.gov |
| 6-Bromoindole-3-carboxaldehyde | C6 | Quorum sensing inhibition mdpi.com |
| 6-Bromoindole | C6 | Anticancer and antibacterial activity biosynth.com |
| 5-Bromoindole derivatives | C5 | Increased anticancer activity on leukemia cell lines chemicalpapers.com |
Propanamine Side Chains: The presence of an N-alkylamine side chain, such as propanamine, introduces a basic, positively charged group (at physiological pH). This feature is critical for interacting with biological targets, particularly receptors and enzymes that have negatively charged amino acid residues (e.g., aspartate or glutamate) in their binding sites. nih.gov The ethylamine (B1201723) side chain is a shared feature of many neurotransmitters, like serotonin and histamine, and is crucial for their interaction with their respective receptors. nih.gov
The three-carbon (propane) linker provides conformational flexibility, allowing the terminal amine to orient itself precisely within a binding pocket to form key ionic or hydrogen bonds. This structural motif is a hallmark of many neurologically active agents, particularly those targeting G-protein coupled receptors (GPCRs). The combination of an aromatic system (the indole) and a flexible amine-terminated side chain is a well-established pharmacophore for achieving high-affinity receptor binding. nih.gov
Overview of Research Trajectories for N1-Substituted Indole Derivatives
A particularly relevant area of research involves the use of 6-bromoindole as a core scaffold for N1-substituted derivatives. A series of compounds have been synthesized where different groups are attached to the N1 position of 6-bromoindole to create potent and selective inhibitors of bacterial cystathionine γ-lyase (bCSE). nih.govdntb.gov.ua This enzyme is crucial for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria, which protects them from antibiotics. By inhibiting bCSE, these N1-substituted 6-bromoindoles can enhance the effectiveness of existing antibiotics. nih.gov This line of research underscores a clear trajectory for compounds like this compound, where the N1-propanamine side chain could be explored for its potential to anchor the 6-bromoindole core within the active site of such bacterial enzymes.
| Core Scaffold | N1-Substituent | Biological Target/Activity |
|---|---|---|
| Indole-3-carbaldehyde | -CH₃, -C₂H₅, -C₃H₇ | Precursors for antiplatelet agents nih.gov |
| 3-Indolepropanamides | -CH₃, -CH₂-Ph-F | Anti-inflammatory activity nih.gov |
| 6-Bromoindole | -(CH₂)C(O)NHCH₂COOH (acetyl)glycine | Bacterial Cystathionine γ-Lyase (bCSE) Inhibition nih.govdntb.gov.ua |
| 6-Bromoindole | -CH₂-(C₄H₂O)-COOH (methyl)furan-carboxylic acid | Bacterial Cystathionine γ-Lyase (bCSE) Inhibition nih.govdntb.gov.ua |
| 6-Bromoindole | -CH₂-(C₄H₂S-NH₂)-COOK (aminothiophene)carboxylate | Bacterial Cystathionine γ-Lyase (bCSE) Inhibition nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(6-bromoindol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c12-10-3-2-9-4-7-14(6-1-5-13)11(9)8-10/h2-4,7-8H,1,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKULFCVJQKOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCCN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Identification of Essential Pharmacophores and Activity-Modulating Substituents
The biological activity of indole-based compounds like 3-(6-bromo-1H-indol-1-yl)propan-1-amine is determined by the specific arrangement of key chemical features, known as pharmacophores, that interact with the biological target. For this class of molecules, the essential pharmacophoric elements generally consist of the indole (B1671886) scaffold itself, the halogen substituent, and the flexible aminopropyl side chain.
The indole ring system is a crucial component, often involved in hydrophobic interactions and π-π stacking with aromatic residues in the target protein's binding site. The indole NH group can act as a hydrogen bond donor, a key interaction for anchoring the ligand to its receptor. nih.gov
Substituents on the indole ring play a significant role in modulating activity. The bromine atom at the C-6 position is a key activity-modulating substituent. Halogen atoms, like bromine, can increase lipophilicity, potentially enhancing membrane permeability. More importantly, they can form halogen bonds, which are specific non-covalent interactions with electron-donating atoms in the receptor, thereby influencing binding affinity and selectivity. nih.gov
The terminal amine group of the propanamine side chain is another critical pharmacophoric feature. It is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the target's binding pocket. The combination of the aromatic indole core and the basic amine constitutes a common pharmacophore for targeting various receptors and enzymes. nih.gov
Impact of Bromine Substitution Position on Biological Activity and Selectivity
The position of the bromine atom on the indole ring is a critical determinant of both the potency and selectivity of the compound. Studies on various indole derivatives have consistently shown that halogen substitution significantly impacts biological activity.
Specifically for bromoindoles, substitution at the C-6 position has been shown to be beneficial for certain activities. Research on meridianins, a class of marine-derived indole alkaloids, revealed that a single bromine substitution on either the C-5 or C-6 position of the indole ring leads to a considerable improvement in inhibitory potency against certain protein kinases. nih.gov In contrast, the presence of two bromide substitutions was found to slightly reduce the inhibitory potency. nih.gov
The position of the bromine can also confer selectivity for specific biological targets. For instance, in a study of aplysinopsin analogues, bromination at the R1 position (equivalent to the indole ring) was found to be important not only for binding affinity but also for selective binding to the 5-HT2C serotonin (B10506) receptor subtype over the 5-HT2A subtype. nih.gov Similarly, in another context, a study of indole ethylamine (B1201723) derivatives targeting PPARα found that a C-6 bromine substitution could obviously enhance the bioactivity compared to other analogues. mdpi.com This suggests that the C-6 position is a strategic site for modification, where the electronic and steric properties of the bromine atom can be optimally exploited to achieve favorable interactions with a specific target, leading to enhanced activity and selectivity.
Table 1: Effect of Bromine Substitution on Biological Activity in Indole Scaffolds
| Indole Scaffold | Substitution Position | Effect on Potency | Source |
|---|---|---|---|
| Meridianins | C-5 or C-6 (single) | Considerable improvement | nih.gov |
| Meridianins | C-5 and C-6 (double) | Slight reduction | nih.gov |
| Aplysinopsins | R1 (indole ring) | Important for affinity and 5-HT2C selectivity | nih.gov |
Role of the Propanamine Side Chain and its Conformation in Target Recognition
The length of the alkyl chain is a critical parameter. Studies on related compounds have demonstrated that variations in the length of the polyamine or alkyl chain can lead to wide variations in biological properties. nih.govnih.gov A three-carbon (propane) linker, as found in this compound, often represents an optimal length to bridge specific interaction points within a receptor. This linker provides sufficient flexibility for the terminal amine to adopt the necessary conformation to engage with its binding partner, which is typically an anionic or hydrogen-bond-accepting group.
The conformational flexibility of the propanamine chain allows it to adopt various spatial arrangements, which can be crucial for fitting into a well-defined binding pocket. This flexibility enables the molecule to minimize steric clashes and maximize favorable interactions. The terminal primary amine is a key interaction point, acting as a potent hydrogen bond donor and engaging in electrostatic interactions when protonated. The specific geometry of these interactions is dictated by the conformation adopted by the side chain upon binding. Investigations into 6-bromoindole (B116670) derivatives from marine sponges suggest that the biological activity can depend heavily on the nature of the side chain at the C-3 position (or, by extension, the N-1 position), indicating that this part of the molecule is intimately involved in the mode of action. nih.gov
Systematic Variation and Optimization of Structural Features to Enhance Efficacy and Specificity
The rational design and optimization of indole-based compounds involve the systematic variation of their structural features to enhance therapeutic efficacy and target specificity. acs.org The scaffold of this compound offers several points for modification.
Indole Ring Substitution: While the C-6 bromine is often beneficial, exploring other halogens (Cl, F) or small alkyl/alkoxy groups at this position could fine-tune electronic properties and binding. Additionally, substitution at other positions, such as C-2, C-5, or C-7, could be explored to probe for additional interactions with the target and improve selectivity. For example, studies on meridianins showed that substitution at C-7 could also yield high inhibitory activity. nih.gov
Side Chain Modification: The length of the alkylamine chain can be systematically varied (e.g., from two to five carbons) to determine the optimal distance between the indole nucleus and the terminal amine for maximal target engagement. nih.gov The flexibility of the chain can be constrained by introducing cyclic elements (e.g., cyclopropane, piperidine) to lock the molecule into a more active conformation, potentially increasing potency and reducing off-target effects.
Terminal Amine Group: The primary amine can be modified to a secondary or tertiary amine by adding alkyl groups. This alters the basicity, lipophilicity, and hydrogen bonding capacity of the terminus, which can have a profound impact on activity. For instance, replacing the amine with other functional groups like amides or guanidines could lead to new interaction patterns and altered biological profiles. Such systematic modifications are central to optimizing a lead compound into a clinical candidate. acs.orgnih.gov
Comparative SAR Analysis with Related Indole-Based Compounds
The SAR of this compound can be better understood by comparing it with related indole-based structures.
Comparison with other 6-Bromoindole Derivatives: A study of 6-bromoindole derivatives isolated from the marine sponge Geodia barretti identified compounds with anti-inflammatory activity. nih.gov These compounds, such as barettin, feature a different side chain at the C-3 position. The SAR for these natural products indicated that the activity was dependent on either the bromotryptophan nucleus or the specific side chain, suggesting that different structural motifs attached to the 6-bromoindole core can produce distinct biological activities. nih.gov
Comparison with Indolglyoxyl-Polyamines: Research on indolglyoxyl-polyamine conjugates, which also feature an indole core and an amine chain, highlights the importance of both the indole substitution and the polyamine chain length. nih.gov A 6-bromoindolglyoxyl derivative was identified as a moderately active antimicrobial. This demonstrates that the 6-bromoindole moiety can be incorporated into different molecular frameworks to achieve various therapeutic effects, with the attached side chain dictating the specific activity profile. nih.gov
Comparison with Indole-2-Carboxamides: This class of compounds has been explored as allosteric modulators of the CB1 receptor. acs.org SAR studies revealed that the indole scaffold is a viable template, with substituents on the indole ring (e.g., chloro at C-5) and modifications to the amide fragment significantly impacting binding affinity and cooperativity. This highlights a common theme in indole SAR: the core scaffold provides a platform, while substituents on the ring and the nature of the side chain at various positions are the primary drivers for tuning potency and selectivity for a given target.
This comparative analysis underscores that while the 6-bromoindole core is a privileged fragment for achieving biological activity, the nature and attachment point of the side chain are equally critical in defining the ultimate pharmacological profile of the molecule.
Computational Chemistry and in Silico Approaches in Research on 3 6 Bromo 1h Indol 1 Yl Propan 1 Amine
Molecular Docking Investigations for Ligand-Protein Interactions and Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(6-bromo-1H-indol-1-yl)propan-1-amine, molecular docking is a crucial first step in identifying potential protein targets and elucidating its mechanism of action at a molecular level.
The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. This allows for the prediction of the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on similar bromoindole derivatives have demonstrated their potential to bind to the active sites of various enzymes, including kinases and proteases. d-nb.inforesearchgate.netnih.gov
The 6-bromo substituent on the indole (B1671886) ring can play a significant role in the binding affinity, potentially forming halogen bonds or occupying hydrophobic pockets within the binding site. The propan-1-amine side chain, with its terminal primary amine, is likely to act as a hydrogen bond donor, forming critical interactions with amino acid residues like aspartate or glutamate (B1630785) in the target protein.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Asp184, Val123, Lys72 | Hydrogen Bond, Hydrophobic |
| Monoamine Oxidase B | -7.9 | Tyr435, Cys172, Phe343 | π-π Stacking, Hydrophobic |
| Serotonin (B10506) Transporter | -9.2 | Asp98, Ile172, Phe335 | Ionic Interaction, Hydrophobic |
This table presents hypothetical molecular docking data for this compound with various protein targets, based on findings for structurally related indoleamine compounds.
Molecular Dynamics Simulations to Assess Complex Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations track the movements of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking and revealing any conformational changes that may occur upon ligand binding.
For the this compound-protein complex, an MD simulation would typically be run for several nanoseconds or even microseconds. nih.gov The trajectory of the simulation can then be analyzed to assess parameters such as root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions. A stable binding pose would be characterized by a low and stable RMSD for the ligand within the binding pocket.
MD simulations can also highlight the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy. Studies on related indole derivatives have utilized MD simulations to confirm the stability of their interactions with target proteins and to understand the dynamic nature of the binding event. espublisher.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, a QSAR model can be used to predict the activity of new, untested compounds.
In the case of this compound, a QSAR study would involve compiling a dataset of structurally similar indoleamine derivatives with known biological activities against a specific target. nih.gov Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would then be calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that links these descriptors to the observed activity.
A robust QSAR model could predict the biological activity of this compound and guide the design of new analogs with improved potency. For example, a model might reveal that a certain level of hydrophobicity and the presence of a hydrogen bond donor at a specific position are crucial for high activity.
| Molecular Descriptor | Description | Hypothetical Correlation with Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient (hydrophobicity) | Positive |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Negative |
| Number of Hydrogen Bond Donors | Count of N-H and O-H bonds | Positive |
| Molecular Weight | Total mass of the molecule | Optimal Range |
This table illustrates the types of molecular descriptors that might be used in a QSAR model for indoleamine derivatives and their hypothetical relationship with biological activity.
In Silico Analysis of Chemical Reactivity and Electronic Structure
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. ripublication.com
For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the regions most likely to be involved in electron transfer processes. The indole ring system, being electron-rich, is expected to contribute significantly to the HOMO, while the bromine atom and the protonated amine could influence the LUMO.
Fukui functions are a concept derived from density functional theory (DFT) that help in identifying the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.
By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most susceptible to attack. For instance, the nitrogen atom of the amine group would likely be a primary site for electrophilic attack, while certain carbon atoms on the indole ring might be more prone to nucleophilic attack. This information is invaluable for predicting potential metabolic transformations and understanding reaction mechanisms.
Virtual Screening Strategies for Identifying Novel Active Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov
Starting with this compound as a lead compound, virtual screening can be employed to find novel, structurally related compounds with potentially improved activity or better pharmacokinetic properties. This can be done through two main approaches:
Ligand-based virtual screening: This method uses the known active compound, in this case, this compound, as a template to search for other molecules with similar 2D or 3D structural features. acs.org
Structure-based virtual screening: This approach involves docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. bohrium.com
Both strategies can efficiently narrow down a vast chemical space to a manageable number of promising candidates for further experimental testing, accelerating the process of drug discovery and lead optimization. nih.govmdpi.com
Applications in Chemical Biology and As Research Tools
Development and Utilization as Fluorescent Probes and Chemosensors
The intrinsic fluorescence of the indole (B1671886) ring system is a key feature that has been widely exploited in the design of chemosensors. Indole-based probes are engineered to signal the presence of specific analytes through a detectable change in their fluorescence properties, such as intensity, wavelength, or lifetime.
Indole and its derivatives are well-regarded for their use in developing small-molecule fluorescent chemosensors for molecular recognition. rsc.org The fundamental principle behind their function lies in the interaction between the probe molecule and a target analyte, which modulates the photophysical properties of the indole fluorophore. Several mechanisms govern this process, often involving the heteroatoms (N, O, S) present in the probe's structure that act as binding sites for cations, anions, or neutral species. rsc.org
The propanamine side chain of 3-(6-bromo-1H-indol-1-yl)propan-1-amine provides a primary amine group that can serve as a binding site or a signaling unit. Common signaling mechanisms for indole-based probes include:
Photoinduced Electron Transfer (PET): In the absence of an analyte, the fluorescence of the indole ring can be "quenched" by an electron transfer from a donor part of the molecule (e.g., the amine group). Upon binding of an analyte to the donor site, the electron transfer process is inhibited, leading to a "turn-on" fluorescence response.
Intramolecular Charge Transfer (ICT): These probes typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. Analyte binding can alter the electronic distribution, causing a shift in the fluorescence emission wavelength.
Chelation-Enhanced Fluorescence (CHEF): The binding of metal ions to a chelating group on the probe can restrict molecular vibrations and rotations, which are non-radiative decay pathways. This restriction enhances the fluorescence quantum yield, resulting in a significant increase in emission intensity.
The specific architecture of this compound, with its electron-rich indole core and the amino group, makes it a suitable candidate for designing probes based on these principles. The bromine atom at the 6-position can further modulate the electronic properties of the indole ring, potentially fine-tuning the probe's sensitivity and selectivity.
| Fluorescence Mechanism | Principle of Operation | Typical Analyte Interaction Site |
| Photoinduced Electron Transfer (PET) | Analyte binding suppresses electron transfer, "turning on" fluorescence. | Amine or other electron-rich groups. |
| Intram | ||
| olecular Charge Transfer (ICT) | Analyte interaction alters the molecule's dipole moment, shifting emission wavelength. | Groups that modify the electron donor/acceptor character. |
| Chelation-Enhanced Fluorescence (CHEF) | Metal ion binding forms a rigid complex, reducing non-radiative decay and increasing fluorescence. | Polydentate ligands (e.g., containing N, O, S atoms). |
The biocompatibility and strong fluorescence of many indole derivatives make them excellent candidates for imaging and sensing applications within biological systems. mdpi.com Probes based on the indole scaffold have been successfully employed for the detection and visualization of various biologically important analytes in living cells. nih.gov
For instance, indole-based chemosensors have been designed for the highly sensitive and selective detection of metal ions such as Cu²⁺ and Zn²⁺. mdpi.comnih.gov These ions play critical roles in numerous physiological and pathological processes, and their dysregulation is associated with various diseases. An indole-based probe can be designed where the propanamine moiety acts as a recognition site for a specific metal ion. Upon binding, a distinct fluorescence signal is produced, allowing for the quantification and visualization of the ion within cellular compartments. nih.gov For example, a probe was developed that exhibited a "turn-on" fluorescence response to Cu²⁺, enabling its imaging in living cells. nih.gov Similarly, another indole-based sensor was used to monitor Zn²⁺ in zebrafish. mdpi.com
Beyond metal ions, the versatile chemistry of the indole ring and its derivatives allows for the design of probes for other analytes. While specific applications of this compound in sensing S-nitrosylation have not been detailed, the principle remains applicable. The amine group could be functionalized to react specifically with S-nitrosothiols, leading to a change in the molecule's fluorescence properties upon cleavage or transfer of the nitroso group, thereby signaling the presence of this important post-translational modification.
Role as Heterocyclic Building Blocks in the Synthesis of Complex Molecules
The compound this compound serves as a valuable heterocyclic building block in synthetic organic chemistry. The indole nucleus is a "privileged scaffold," appearing in a vast array of natural products and pharmaceutically active compounds. The specific substitution pattern of this molecule offers multiple points for chemical modification, enabling the construction of more complex molecular architectures.
The key reactive sites of this building block are:
The Bromine Atom (C6-position): The bromine atom on the indole ring is a versatile handle for various transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. This enables the introduction of a wide range of substituents, effectively expanding the molecular diversity accessible from this starting material. For example, 6-bromoindole (B116670) is used as a core building block to synthesize inhibitors of bacterial cystathionine (B15957) γ-lyase, where the bromine atom is replaced via a Pd-catalyzed cross-coupling reaction. nih.gov
The Indole Nitrogen (N1-position): The presence of the propanamine chain at the N1 position indicates that this site has already been alkylated. However, the primary amine at the end of this chain is a potent nucleophile.
The Primary Amine: This functional group readily participates in a variety of chemical transformations, including acylation to form amides, reductive amination to form secondary amines, and alkylation. This allows for the attachment of diverse functional groups or the linking of the indole core to other molecular fragments, which is a common strategy in the synthesis of bioactive compounds. nih.gov
The combination of a modifiable aromatic ring and a reactive side chain makes this compound a strategic intermediate for assembling complex target molecules in fields like medicinal chemistry and materials science.
Utility in High-Throughput Screening Methodologies for Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against specific biological targets to identify "hits". nih.govdndi.org Compound libraries used in HTS are designed to be structurally diverse to maximize the chances of finding a molecule that interacts with the target of interest.
This compound represents a class of molecules that are highly valuable for inclusion in such screening libraries. Its utility in HTS methodologies stems from several key attributes:
Privileged Scaffold: The indole core is frequently found in known drugs and natural products, suggesting that it is well-tolerated by biological systems and capable of forming favorable interactions with a variety of protein targets.
Structural Features for Molecular Recognition: The molecule possesses features that are crucial for molecular interactions, including a planar aromatic system capable of π-stacking, a hydrogen bond donor (the indole N-H is absent, but the amine group is a donor), a hydrogen bond acceptor (the indole nitrogen), and a flexible, charged side chain (the protonated amine).
Tunable Properties: As a building block, it represents a scaffold that can be systematically modified. Derivatives can be created by altering the substituent at the 6-position (via cross-coupling) or by functionalizing the primary amine. This allows for the creation of a focused library of related compounds around an initial "hit" to optimize potency and selectivity.
By including compounds like this compound in screening decks, researchers increase the chemical space being explored, enhancing the probability of discovering novel lead compounds for therapeutic development. mdpi.com
Exploration in Material Science for Organic Electronics and Advanced Materials Research
The application of indole derivatives extends beyond biology and into the realm of material science. The indole nucleus is an electron-rich aromatic system, and its π-conjugated structure imparts desirable electronic and photophysical properties that can be harnessed for the development of organic electronic materials.
While research may not have focused specifically on this compound for materials applications, its structural components are relevant to the field. Indole-containing polymers and small molecules have been investigated for use in:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the indole core makes it a candidate for use as an emissive layer or a host material in OLED devices.
Organic Photovoltaics (OPVs): The electron-donating nature of the indole ring allows it to be incorporated into donor-acceptor polymers used in the active layer of solar cells.
Organic Field-Effect Transistors (OFETs): The ability of indole-containing materials to form ordered structures can facilitate charge transport, a key requirement for semiconductor materials in transistors.
The functional handles on this compound provide pathways to incorporate it into larger material structures. The bromine atom can be used as a site for polymerization (e.g., in Suzuki polycondensation), while the amine group can be used to graft the molecule onto surfaces or into other polymer backbones. These modifications allow for the rational design of advanced materials with tailored electronic, optical, and physical properties. The use of bromo-indole derivatives as intermediates in the synthesis of functional materials highlights the potential of this class of compounds. chemimpex.com
Future Directions and Emerging Research Perspectives for 3 6 Bromo 1h Indol 1 Yl Propan 1 Amine
Exploration of Untapped Biological Targets and Novel Therapeutic Avenues
The indole (B1671886) nucleus is a versatile pharmacophore found in a multitude of natural products and synthetic drugs, exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. mdpi.com While initial research may have focused on specific targets, the future lies in screening 3-(6-bromo-1H-indol-1-yl)propan-1-amine and its analogs against a broader range of biological targets to uncover novel therapeutic applications.
A significant emerging avenue is the development of antibiotic potentiators. Certain derivatives of 6-bromoindole (B116670) have been identified as selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus. nih.gov Inhibition of bCSE has been shown to significantly enhance the sensitivity of bacteria to existing antibiotics, offering a strategy to combat antibiotic resistance. nih.govnih.gov Future studies could focus on optimizing the this compound structure to maximize potency and selectivity for bCSE, potentially leading to new co-therapies for treating resistant bacterial infections. dntb.gov.ua Further exploration could also delve into other microbial targets or investigate its potential in treating parasitic diseases, a field where indole derivatives have shown promise. mdpi.com
Integration with Advanced Synthetic Methodologies and Green Chemistry Principles
The synthesis of indole derivatives is a well-established field, but future research will increasingly focus on integrating advanced, sustainable methodologies. rug.nl Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous solvents. rug.nl The integration of green chemistry principles is paramount for developing environmentally benign and economically viable synthetic routes. researchgate.netrsc.org
Future synthetic strategies for this compound and its derivatives could include:
Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole core from simple, readily available starting materials in a single step can significantly improve efficiency, reduce waste, and enhance atom economy. rug.nlrsc.org
Photocatalysis: Visible light-photocatalyzed reactions offer an energy-efficient and mild alternative for constructing complex heterocyclic systems like the pyrido[1,2-a]indol-6(7H)-one core from indole-derived bromides. rsc.org This technology could be adapted for novel modifications of the 6-bromoindole scaffold.
Benign Solvents: Replacing hazardous solvents with greener alternatives like ethanol (B145695) is a key objective. rug.nl
Catalyst-Free Reactions: Developing synthetic pathways that proceed under mild conditions without the need for metal catalysts further enhances the sustainability of the process. rsc.org
Table 1: Application of Green Chemistry Principles to Indole Synthesis
| Principle of Green Chemistry | Application in Future Indole Synthesis | Source |
|---|---|---|
| Waste Prevention | Utilizing multicomponent reactions (MCRs) to reduce the number of synthetic steps. | rug.nl |
| Atom Economy | Designing MCRs where most atoms from the starting materials are incorporated into the final product. | rug.nl |
| Less Hazardous Synthesis | Avoiding toxic reagents and developing syntheses for less toxic final products. | rug.nl |
| Safer Solvents & Auxiliaries | Using benign solvents like ethanol and minimizing the use of auxiliary substances. | rug.nlresearchgate.net |
| Energy Efficiency | Employing reactions that run at ambient temperature and pressure, such as photocatalysis. | rug.nlrsc.org |
| Use of Renewable Feedstocks | Incorporating bio-renewable materials, such as formic acid, into the synthetic pathway. | rug.nl |
Synergistic Advancements in Computational Approaches and Experimental Validation
The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery. For this compound, future research will greatly benefit from this integrated approach to accelerate the identification of new derivatives with enhanced activity and specificity.
Computational methods such as molecular docking and molecular dynamics (MD) simulations can be employed to predict how the compound and its analogs bind to specific biological targets. nih.govresearchgate.net These techniques can identify key interactions, predict binding affinities, and elucidate the molecular mode of action before a compound is even synthesized. nih.gov For instance, docking studies on indazole derivatives targeting Leishmania trypanothione (B104310) reductase have successfully predicted binding modes, which were then used to understand structure-activity relationships. researchgate.netnih.gov
However, computational predictions must be rigorously tested. Experimental techniques are crucial for validating these in silico findings. nih.gov Microscale thermophoresis (MST), for example, can be used to quantitatively measure binding affinities between the compound and its target protein, providing a direct comparison with computationally predicted binding free energies. nih.gov This iterative cycle of computational prediction followed by experimental validation allows for a more rational and efficient design of next-generation molecules based on the this compound scaffold.
Potential in Multi-Targeted Drug Design and Hybrid Pharmacophore Strategies
Complex multifactorial diseases like neurodegenerative disorders and depression often require therapeutic agents that can modulate multiple biological targets simultaneously. researchgate.net The indole scaffold is an excellent foundation for the design of multi-target-directed ligands (MTDLs). nih.govnih.gov
Future research could explore the potential of this compound as a platform for developing MTDLs. For example, in the context of depression, researchers have designed hybrid molecules incorporating an indole moiety that demonstrate high affinity for multiple targets, such as the serotonin (B10506) transporter (SERT) and dopamine (B1211576) (D₂) and serotonin (5-HT₁ₐ) receptors. nih.govnih.govresearchgate.net By strategically modifying the this compound structure—for instance, by integrating it with other pharmacophores known to interact with specific central nervous system targets—novel hybrid compounds with a precisely tailored polypharmacological profile could be developed. researchgate.net This strategy could lead to more effective therapeutics with potentially fewer side effects than combination therapies. researchgate.net
Table 2: Examples of Multi-Target Indole-Based Compounds
| Compound Class | Targeted Disease | Biological Targets | Source |
|---|---|---|---|
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Depression | Serotonin Transporter (SERT), 5-HT₁ₐ Receptor, D₂ Receptor | nih.govnih.gov |
Application in Biosensing and Diagnostic Tool Development
The unique chemical properties of the indole ring system open up possibilities for its use beyond therapeutics, particularly in the development of biosensors and diagnostic tools. Some highly conjugated indole derivatives have been noted for their superior phosphorescence properties, which are valuable in applications like organic light-emitting diodes (OLEDs). rug.nl This intrinsic fluorescence or phosphorescence could be harnessed to design chemical probes.
Future work could focus on modifying the this compound structure to create fluorescent sensors that can detect specific biomolecules, ions, or changes in the cellular environment. For example, a derivative could be designed to exhibit a change in its fluorescence spectrum upon binding to a particular enzyme or metal ion, allowing for its quantification in biological samples. While this is an exploratory area for this specific compound, the versatility of the indole scaffold makes it a promising candidate for the development of novel diagnostic agents.
Investigations into Mechanisms of Selectivity and Resistance Modulation
A critical aspect of drug development is ensuring that a compound acts selectively on its intended target, minimizing off-target effects. For derivatives of 6-bromoindole targeting bacterial CSE, studies have shown that these inhibitors can be highly selective for the bacterial enzyme over its human homolog (hCSE). nih.gov Future research should delve deeper into the structural basis for this selectivity. A combination of computational modeling and structural biology (e.g., X-ray crystallography) could reveal the specific molecular interactions that govern this preference, providing a blueprint for designing even more selective inhibitors.
Furthermore, the ability of indole-containing compounds to act as resistance-modifying agents is a burgeoning field of research. mdpi.com Beyond directly inhibiting a target, these compounds may interfere with bacterial resistance mechanisms, such as efflux pumps or biofilm formation. mdpi.com Future investigations should explore whether this compound or its derivatives can modulate resistance pathways in pathogenic microorganisms. Uncovering such mechanisms would represent a significant advancement in the fight against drug-resistant infections.
Q & A
Basic: How can researchers optimize the synthesis of 3-(6-bromo-1H-indol-1-yl)propan-1-amine to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to introduce the bromo group efficiently .
- Temperature Control : Maintain reaction temperatures between 60–80°C to minimize side products during indole alkylation .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the compound. Confirm purity (>98%) via HPLC .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation : Use ¹H/¹³C NMR (400 MHz, CDCl₃) to verify indole proton environments and propylamine chain integration .
- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC with UV detection (λ = 254 nm) .
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical determination, if applicable .
Advanced: How to design experiments to evaluate the pharmacological activity of this compound derivatives?
Methodological Answer:
- Enzymatic Assays : Test inhibition of cholinesterase or monoamine oxidase (MAO) using Ellman’s method. Include positive controls (e.g., donepezil) and measure IC₅₀ values .
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to assess potency. Normalize data to vehicle controls .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₆ receptors) with Kᵢ calculations .
Advanced: How can researchers resolve discrepancies in biological activity data between structurally similar analogs?
Methodological Answer:
- Stereochemical Analysis : Verify enantiomeric purity via chiral HPLC. Even minor impurities (e.g., 5% R-enantiomer) can alter receptor binding .
- Assay Variability : Standardize buffer conditions (pH, ion concentration) and cell passage numbers to reduce inter-lab variability .
- Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation masking true activity .
Advanced: What strategies enable enantioselective synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP ligands with palladium for asymmetric alkylation (up to 90% ee) .
- Dynamic Resolution : Employ enzymatic resolution (e.g., lipases) to separate diastereomers post-synthesis .
- Chiral Auxiliaries : Temporarily attach menthol or tartaric acid derivatives to induce asymmetry, followed by cleavage .
Basic: What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Storage : Protect from light at 2–8°C under inert gas (argon) to prevent amine oxidation .
- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Quench residual bromine with Na₂S₂O₃ .
- Safety : Follow GHS P201/P202 precautions; use fume hoods and PPE (nitrile gloves, lab coats) .
Advanced: How to conduct structure-activity relationship (SAR) studies on the propylamine chain and bromo position?
Methodological Answer:
- Chain Modifications : Synthesize analogs with varied chain lengths (e.g., ethyl to pentyl) and measure MAO-B inhibition .
- Bromo Substitution : Replace bromo with Cl, F, or NO₂ groups. Compare logP values (HPLC) and receptor affinity .
- Computational Modeling : Use QSAR models (e.g., CoMFA) to predict substituent effects on binding .
Basic: How can solubility issues in aqueous buffers be addressed for in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Salt Formation : Prepare hydrochloride salts (e.g., using HCl/Et₂O) to improve aqueous solubility .
- Surfactants : Add Tween-80 (0.01%) to cell culture media for hydrophobic derivatives .
Advanced: What protocols ensure compound stability during long-term pharmacological studies?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and LC-MS .
- Light Sensitivity : Use amber vials and validate photostability per ICH Q1B guidelines .
- Freeze-Thaw Cycles : Limit to ≤3 cycles; lyophilize aliquots for prolonged storage .
Advanced: How to design in vitro assays for assessing neuroprotective potential?
Methodological Answer:
- Cell Models : Use SH-SY5Y neuroblastoma cells exposed to oxidative stress (H₂O₂ or rotenone) .
- Biomarkers : Measure caspase-3 activation (apoptosis) and BDNF levels (ELISA) post-treatment .
- Mitochondrial Function : Assess JC-1 dye aggregation (flow cytometry) to quantify membrane potential changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
